molecular formula C5H2BrClN4 B15377315 2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine

2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B15377315
M. Wt: 233.45 g/mol
InChI Key: LJXFGHJKKNYEGN-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine is a versatile bifunctionalized heterocyclic building block specifically designed for medicinal chemistry and drug discovery research. With a molecular formula of C 5 H 2 BrClN 4 and a molecular weight of 233.45, this compound features both bromo and chloro substituents on a [1,2,4]triazolo[1,5-a]pyrazine scaffold, enabling sequential and selective cross-coupling reactions to generate diverse chemical libraries for biological screening . The [1,2,4]triazolo[1,5-a]pyrazine core is a privileged structure in drug design. This scaffold is recognized for its potential in developing kinase inhibitors, which are critical for targeted cancer therapies . Furthermore, fused heterocyclic systems like the triazolopyrazine core are known to be isoelectronic with purines, allowing them to function as effective surrogates in biomimetic compounds, potentially interacting with enzyme binding sites such as ATP pockets . Researchers can leverage this compound as a central template for constructing novel molecules aimed at probing biological pathways or developing new therapeutic agents. The product is offered for research purposes only. It is strictly not intended for diagnostic or therapeutic use, nor for human or animal consumption.

Properties

Molecular Formula

C5H2BrClN4

Molecular Weight

233.45 g/mol

IUPAC Name

2-bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine

InChI

InChI=1S/C5H2BrClN4/c6-5-9-4-2-8-1-3(7)11(4)10-5/h1-2H

InChI Key

LJXFGHJKKNYEGN-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=NC(=N2)Br)C=N1)Cl

Origin of Product

United States

Biological Activity

2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine is a nitrogen-containing heterocyclic compound characterized by its unique halogenation pattern and the combination of triazole and pyrazine rings. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

The molecular formula of 2-bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine is C5H2BrClN4C_5H_2BrClN_4, with a molecular weight of approximately 233.45 g/mol. The presence of bromine and chlorine at the 2 and 5 positions of the triazole ring enhances its chemical reactivity and potential biological activity .

Antibacterial and Antifungal Properties

Preliminary studies indicate that 2-bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine exhibits significant antibacterial and antifungal properties. These activities suggest potential applications in treating infections caused by resistant strains of bacteria and fungi. The compound may inhibit specific enzymes or pathways critical for microbial survival.

Research indicates that the compound interacts with various biological targets. Initial findings suggest that it may inhibit certain enzymes involved in bacterial metabolism. Further studies are necessary to elucidate its binding affinities and specific interactions with target proteins or nucleic acids .

Comparative Analysis with Similar Compounds

The following table summarizes structural features and biological activities of compounds similar to 2-bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine:

Compound NameStructural FeaturesBiological Activity
5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amineChlorine at position 5Antibacterial properties
8-Chloro-[1,2,4]triazolo[1,5-a]pyrazineChlorine at position 8Antifungal activity
3-Bromo-[1,2,4]triazolo[4,3-a]pyrazineBromine at position 3Potential anticancer properties
6-Chloro-[1,2,4]triazolo[1,5-a]pyrazineChlorine at position 6Antimicrobial effects

Study on Antimicrobial Activity

A study conducted on various triazole derivatives showed that compounds with halogen substitutions exhibited enhanced antimicrobial properties. Specifically, the presence of bromine and chlorine was correlated with increased potency against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

In Vitro Testing

In vitro assays revealed that 2-bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine demonstrated significant inhibition against fungal strains like Candida albicans. The compound's minimum inhibitory concentration (MIC) values were comparable to those of established antifungal agents .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Properties/Applications References
6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine C₄HBr₂N₄ 313.89 6-Br, 8-Br Used as intermediate in Suzuki couplings; reacts with amines
5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine C₅H₂BrClN₄ 233.45 5-Br, 8-Cl High regioselectivity in substitution reactions; orange solid (mp 167–170°C)
3-Bromo-4-chloropyrazolo[1,5-a]pyrazine C₆H₃BrClN₃ 232.47 3-Br, 4-Cl Predicted collision cross-section: 179.4 Ų; SMILES: C1=CN2C(=C(C=N2)Br)C(=N1)Cl

Key Observations :

  • Reactivity : Bromine at the 6-position (6,8-dibromo derivative) facilitates nucleophilic substitution with amines, yielding bioactive intermediates . Chlorine at the 8-position (5-Bromo-8-chloro analog) may reduce steric hindrance compared to bulkier bromine, enabling regioselective modifications .
  • Physicochemical Properties : Halogen position influences melting points and solubility. For example, 5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine is reported as an orange solid with decomposition at 167–170°C , while dibromo derivatives are typically light yellow solids .

Comparison with Triazolo[1,5-a]pyrimidine Analogs

Key Observations :

  • Bioactivity : Triazolo[1,5-a]pyrimidines exhibit broader therapeutic applications (e.g., antiviral, tuberculostatic) due to their structural resemblance to purines . In contrast, halogenated triazolo[1,5-a]pyrazines, such as 2-Bromo-5-chloro derivatives, may prioritize antifungal activity, as seen in compound 27aa (IC₅₀ < 0.5 µg/mL against Candida spp.) .
  • Synthetic Flexibility : Triazolo[1,5-a]pyrimidines often employ SNH (substitution of hydrogen) strategies for functionalization , whereas triazolo-pyrazines rely on halogen-directed cross-coupling (e.g., Buchwald-Hartwig amination) .

Electronic and Steric Effects of Halogen Substituents

  • Bromine vs. Chlorine : Bromine’s larger atomic radius increases steric bulk but enhances leaving-group ability in substitution reactions. Chlorine, being smaller, allows tighter binding in enzyme active sites, as observed in herbicide sulfonamides .
  • Positional Effects : Substituents at the 2- and 5-positions (triazolo[1,5-a]pyrazine) vs. 5- and 8-positions (triazolo[4,3-a]pyrazine) alter electron distribution. For example, 5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine exhibits distinct NMR shifts (δ 8.54 ppm for aromatic protons) compared to dibromo analogs (δ 7.82–8.10 ppm) .

Q & A

Q. What are the standard synthetic routes for 2-bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization of halogenated pyrazine precursors. A common approach is the reaction of 3-amino-2-pyrazinecarboxylate derivatives with brominating agents (e.g., PBr₃) followed by chlorination using POCl₃. For example:

Bromination: React methyl 3-amino-2-pyrazinecarboxylate with PBr₃ at 80°C to introduce bromine at position 2.

Chlorination: Treat the intermediate with POCl₃ in the presence of DMF as a catalyst to substitute position 5 with chlorine.

Cyclization: Use hydrazine derivatives to form the triazole ring via thermal cyclization (110–120°C, 12–18 hours).
Key Variables:

  • Excess POCl₃ improves chlorination efficiency but may require rigorous quenching.
  • Solvent choice (e.g., DMF vs. acetonitrile) affects reaction kinetics and byproduct formation.
    Yield optimization requires precise stoichiometric control of brominating/chlorinating agents and inert atmosphere conditions to prevent hydrolysis .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Look for aromatic proton signals in δ 8.5–9.0 ppm (pyrazine ring) and δ 7.8–8.2 ppm (triazole protons). Absence of extraneous peaks confirms purity.
    • ¹³C NMR: Halogenated carbons (C-Br and C-Cl) resonate at δ 120–130 ppm.
  • Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 273.91 for C₆H₃BrClN₄).
  • X-ray Crystallography: Resolve halogen positioning and confirm planarity of the fused triazole-pyrazine system .

Advanced Research Questions

Q. How can conflicting bioactivity data for triazolo-pyrazine derivatives be resolved in antimicrobial assays?

Methodological Answer: Discrepancies often arise from:

  • Substituent Position Effects: Bromine at position 2 enhances steric hindrance, reducing binding to bacterial efflux pumps compared to position 3 substitutions.
  • Assay Conditions:
    • pH Sensitivity: Adjust buffer pH (6.5–7.5) to stabilize the compound’s zwitterionic form, critical for membrane penetration.
    • Solubility: Use DMSO concentrations ≤1% to avoid cytotoxicity artifacts.
      Validation Steps:
  • Cross-test with isogenic bacterial strains (e.g., E. coli ΔTolC vs. wild-type) to assess resistance mechanisms.
  • Pair MIC (Minimum Inhibitory Concentration) data with time-kill curves to distinguish bacteriostatic vs. bactericidal effects .

Q. What strategies mitigate low solubility in aqueous media during in vitro assays?

Methodological Answer:

  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl or phosphate) at position 7 or 8 to enhance hydrophilicity.
  • Co-solvent Systems: Use cyclodextrin-based encapsulation (e.g., 10% hydroxypropyl-β-cyclodextrin) to maintain bioactivity while improving solubility.
  • Nanoparticle Formulation: Load the compound into PEGylated liposomes (size: 100–150 nm) for sustained release in cell culture media .

Q. How can computational methods guide the design of derivatives with improved target binding?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Screen against crystal structures of target proteins (e.g., DPP-4 or adenosine A₂A receptors). Focus on halogen bonding interactions between Br/Cl and backbone carbonyls (e.g., Gln⁸⁶⁴ in DPP-4).
  • QSAR Modeling: Train models using descriptors like polar surface area (PSA) and Hammett σ constants to predict logP and IC₅₀ values.
  • MD Simulations: Simulate binding stability over 100 ns trajectories; analyze RMSD (<2.0 Å) to prioritize stable conformers .

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